molecular formula C10H17NO4 B558224 Boc-L-proline CAS No. 15761-39-4

Boc-L-proline

Cat. No.: B558224
CAS No.: 15761-39-4
M. Wt: 215.25 g/mol
InChI Key: ZQEBQGAAWMOMAI-ZETCQYMHSA-N
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Description

N-Boc-L-Proline, also known as N-tert-Butoxycarbonyl-L-proline, is a derivative of the amino acid L-proline. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of L-proline.

Mechanism of Action

Target of Action

Boc-L-Proline is a derivative of the amino acid proline, which has a tert-butoxycarbonyl (Boc) protective group . It is primarily used as a biochemical reagent in organic synthesis . The primary targets of this compound are the hydroxyl groups in organic compounds, which it protects during synthesis .

Mode of Action

This compound acts as a protective agent in organic synthesis. It shields the hydroxyl groups in organic compounds from reacting with other substances during the synthesis process . This protective action is due to the Boc group, which can be selectively removed under acidic conditions .

Biochemical Pathways

It is often used in the synthesis of peptides and other bioactive molecules .

Pharmacokinetics

It is known that this compound is relatively stable under normal conditions but should be kept away from strong acids and bases .

Result of Action

The primary result of this compound’s action is the successful synthesis of complex organic compounds with protected hydroxyl groups . For example, it has been used in the synthesis of Daclatasvir, a medication used to treat Hepatitis C .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. It is stable under normal conditions but should be kept away from strong acids and bases . It may produce toxic gases when heated, so good ventilation is necessary during its use . This compound should be stored in a dry, cool place, away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-L-Proline is typically synthesized through the reaction of L-proline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:

L-Proline+Boc2ON-Boc-L-Proline\text{L-Proline} + \text{Boc}_2\text{O} \rightarrow \text{N-Boc-L-Proline} L-Proline+Boc2​O→N-Boc-L-Proline

The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of N-Boc-L-Proline follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography or crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-Proline undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-proline.

    Oxidation and Reduction: The proline ring can undergo oxidation to form hydroxyproline derivatives or reduction to form other modified proline analogs.

    Coupling Reactions: It can participate in peptide coupling reactions, where the Boc group protects the amino group during the formation of peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    L-Proline: Upon deprotection of the Boc group.

    Peptide Chains: When used in peptide synthesis.

    Hydroxyproline Derivatives: Through oxidation reactions.

Scientific Research Applications

N-Boc-L-Proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Boc-L-Proline is unique due to its specific protecting group and its applications in peptide synthesis. Similar compounds include:

    N-Fmoc-L-Proline: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    N-Cbz-L-Proline: Uses a benzyloxycarbonyl (Cbz) protecting group.

    N-Ac-L-Proline: Uses an acetyl (Ac) protecting group.

Each of these compounds has its own advantages and disadvantages depending on the specific requirements of the synthetic process.

N-Boc-L-Proline stands out for its stability and ease of removal under mild acidic conditions, making it a preferred choice in many synthetic applications.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQGAAWMOMAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884847
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15761-39-4
Record name BOC-L-Proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15761-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
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Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
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Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
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Record name 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Boc-L-proline and what is it used for?

A1: this compound (N-(tert-butoxycarbonyl)-L-proline) is a protected form of the natural amino acid L-proline. It serves as a versatile building block in peptide synthesis and a chiral catalyst or ligand in asymmetric organic synthesis.

Q2: What are the key structural features of this compound?

A2: this compound features a pyrrolidine ring with a carboxylic acid group protected as a tert-butyl ester (Boc group). This protection is crucial for controlling reactivity during peptide synthesis.

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H17NO4. It has a molecular weight of 215.25 g/mol.

Q4: How does this compound act as a protecting group in peptide synthesis?

A4: The Boc group in this compound protects the amine group of L-proline from unwanted reactions during peptide coupling steps. It can be easily removed under acidic conditions, revealing the free amine for further reactions.

Q5: How does this compound contribute to the synthesis of complex molecules?

A5: this compound is a key starting material for synthesizing various compounds, including pharmaceuticals and natural products. For instance, it's used in the synthesis of crizotinib, a drug targeting tumors. [ [] https://www.semanticscholar.org/paper/2c177325de79a180cd02bd265850d9057e656000 ]

Q6: What types of reactions can this compound catalyze?

A6: this compound is an efficient catalyst for asymmetric aldol reactions, Michael additions, and Mannich reactions. These reactions are essential for creating chiral centers in molecules, crucial for pharmaceutical and other applications. [ [] https://www.semanticscholar.org/paper/fc3a1dae7b65a9afc43a6f4a1dd5810906c9e3b6 ]

Q7: Can you explain the mechanism of this compound catalysis in asymmetric aldol reactions?

A7: this compound acts as a chiral catalyst by forming an enamine intermediate with ketones. This enamine reacts with aldehydes in a stereoselective manner, leading to chiral aldol products.

Q8: What factors influence the catalytic activity and selectivity of this compound?

A8: Several factors can affect the catalytic performance of this compound, including solvent, temperature, and the presence of additives. Additionally, modifications to the structure of this compound itself can alter its activity and selectivity.

Q9: How does the structure of this compound relate to its catalytic activity?

A9: The rigid pyrrolidine ring and the chiral center in this compound are crucial for its catalytic activity. These features allow for specific interactions with reactants, leading to high stereoselectivity.

Q10: Can you give examples of specific applications of this compound in organic synthesis?

A10: this compound has been used in synthesizing various bioactive compounds, including anticonvulsants, anticancer agents, and glycosidase inhibitors. [ [] https://www.semanticscholar.org/paper/0d29f28bdc96cf751a26a96cf4b9f816ad80d95b ] [ [] https://www.semanticscholar.org/paper/17b9d9c7215a51b1b499196686251526acd56606 ]

Q11: How are computational methods used to study this compound and its reactions?

A11: Computational chemistry techniques like density functional theory (DFT) calculations are used to investigate the mechanism of this compound-catalyzed reactions, predict the stereochemical outcome, and design new catalysts.

Q12: How is this compound typically characterized and analyzed?

A12: this compound is commonly characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide information about its structure, purity, and properties. [ [] https://www.semanticscholar.org/paper/1cbc772b2e34a1a424491bfe026969b398168295 ]

Q13: What are the advantages of using this compound as a catalyst compared to other methods?

A13: this compound offers several advantages as a catalyst, including its low cost, readily availability, low toxicity, and ability to promote reactions under mild conditions.

Q14: What are the challenges associated with using this compound in large-scale applications?

A14: While this compound is a promising catalyst, scaling up its use can be challenging. Optimization of reaction conditions, catalyst loading, and product purification strategies are crucial for industrial applications.

Q15: What are the future directions for research on this compound?

A15: Future research on this compound is likely to focus on developing more efficient and selective catalysts, exploring new synthetic applications, and understanding the factors influencing its catalytic activity at a deeper level.

Q16: How does the solubility of this compound affect its applications?

A16: The solubility of this compound in various solvents influences its suitability for different reactions. Its solubility behavior in 14 pure solvents has been studied, providing valuable information for optimizing reaction conditions. [ [] https://www.semanticscholar.org/paper/5a5ed5f0f8a8022fa100280f3b7c2399ddb8ae99 ]

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